Increased Lipophilicity (LogP) of 4-Ethyl-3-hydroxybenzoic acid Compared to Unsubstituted Analogs
4-Ethyl-3-hydroxybenzoic acid exhibits a higher calculated partition coefficient (LogP) compared to its unsubstituted parent compounds, 3-hydroxybenzoic acid and 4-hydroxybenzoic acid. This increase in lipophilicity is directly attributable to the 4-ethyl substituent [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.6528 |
| Comparator Or Baseline | 3-Hydroxybenzoic acid (LogP = 1.09-1.50); 4-Hydroxybenzoic acid (LogP = 1.09-1.60) |
| Quantified Difference | Increase in LogP of 0.15 to 0.56 units relative to 3-hydroxybenzoic acid and 0.05 to 0.56 units relative to 4-hydroxybenzoic acid. |
| Conditions | Calculated property (ALOGPS, ChemAxon, or similar software) based on molecular structure. Data from compound databases. |
Why This Matters
Higher lipophilicity is a key determinant in predicting improved membrane permeability and bioavailability, which is crucial for selecting a lead compound in early-stage drug discovery or for designing compounds with specific pharmacokinetic profiles.
- [1] Molbase. 4-ETHYL-3-HYDROXYBENZOIC ACID. Compound Information. View Source
